REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[C:15]([C:17](OCC)=[O:18])[CH:14]=[CH:13][C:11]=2[N:12]=1.O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[C:15]([CH2:17][OH:18])[CH:14]=[CH:13][C:11]=2[N:12]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)C=CC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred at −10° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A cooled
|
Type
|
STIRRING
|
Details
|
the resulting mixture was further stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration, concentration to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
additional drying under HV
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=CC(=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |